molecular formula C12H18ClN B2653782 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride CAS No. 2287268-52-2

1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride

Cat. No.: B2653782
CAS No.: 2287268-52-2
M. Wt: 211.73
InChI Key: FXKPSMOIWDFMBK-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride is an organic compound with a unique cyclopropane structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride typically involves the reaction of benzylamine with 2,2-dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-Benzyl-2-methylimidazole: Another compound with a benzyl group and a heterocyclic structure.

    2,2-Dimethylcyclopropanamine: A simpler analog without the benzyl group.

Uniqueness: 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride stands out due to its unique cyclopropane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-11(2)9-12(11,13)8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKPSMOIWDFMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CC2=CC=CC=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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